Nafcillin-d5 Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Nafcillin Sodium-related compounds involves creating derivatives and identifying process-related impurities generated during the preparation of the Nafcillin Sodium Bulk drug. This process outlines the complex synthesis pathway that would similarly apply to the labeled variant, Nafcillin-d5 Sodium Salt, highlighting the intricate steps involved in producing such a specialized compound (Rao et al., 2006).

Molecular Structure Analysis

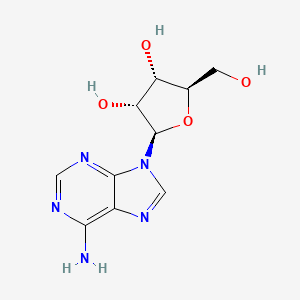

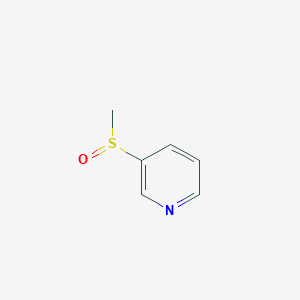

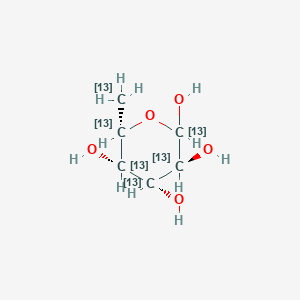

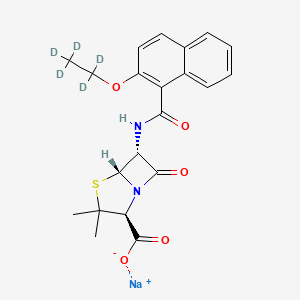

The structure of Nafcillin Sodium and its derivatives, including the d5 labeled version, is critical for understanding their chemical behavior and interactions. While specific studies on Nafcillin-d5 Sodium Salt's molecular structure are not directly available, the analysis of Nafcillin Sodium's structure, such as its crystal and molecular configurations, provides a basis for understanding the labeled compound. The molecular structure is defined by its penicillin core, with modifications that confer resistance to penicillinase and its ability to target specific bacterial enzymes.

Chemical Reactions and Properties

The chemical properties of Nafcillin Sodium, including its reactions with other compounds, are well-documented. For instance, the stability of Nafcillin Sodium in various solutions and conditions is a vital aspect of its chemical properties, indicating how the compound reacts and degrades over time or under different environmental conditions. This information is crucial for understanding the chemical behavior of Nafcillin-d5 Sodium Salt in research applications (Kang & Kang, 2013).

Physical Properties Analysis

The physical properties of Nafcillin Sodium, such as its phase equilibria with water, provide insights into the compound's behavior under various temperature and concentration conditions. These properties are essential for predicting the physical behavior of Nafcillin-d5 Sodium Salt in experimental setups and its interaction with biological systems or other chemical agents (Bogardus, 1982).

Chemical Properties Analysis

Understanding the chemical properties of Nafcillin Sodium, including its stability, degradation pathways, and interaction with other compounds, lays the groundwork for utilizing Nafcillin-d5 Sodium Salt in research. The identification and characterization of degradation impurities in Nafcillin Sodium, for example, are crucial for ensuring the purity and effectiveness of the d5 labeled compound in scientific studies (Vundavilli et al., 2014).

科学的研究の応用

Summary of the Application

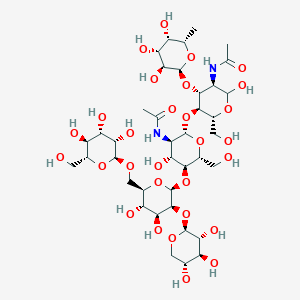

Nafcillin-d5 Sodium Salt has been used in the creation of Nafcillin-Loaded Photocrosslinkable Nanocomposite Hydrogels for Biomedical Applications . Skin infections are frequently treated via intravenous or oral administration of antibiotics, which can lead to serious adverse effects and may sometimes contribute to the proliferation of resistant bacterial strains .

Methods of Application or Experimental Procedures

This study provides a novel, straightforward method to obtain nafcillin-loaded photocrosslinkable nanocomposite hydrogels . The novel formulations obtained were based on polyvinylpyrrolidone, tri (ethylene glycol) divinyl ether crosslinker, hydrophilic bentonite nanoclay, and/or two types of photoactive (TiO2 and ZnO) nanofillers . These were characterized using various analytical methods such as transmission electron microscopy (TEM), scanning electron microscopy–energy-dispersive X-ray analysis (SEM-EDX), mechanical tests (tension, compression, and shear), ultraviolet-visible spectroscopy (UV-Vis), swelling investigations, and via specific microbiological assays .

Results or Outcomes Obtained

The study demonstrates the performance of these hydrogels as drug carriers and their antimicrobial efficacy against Gram-positive bacteria .

Dual Detection of Nafcillin

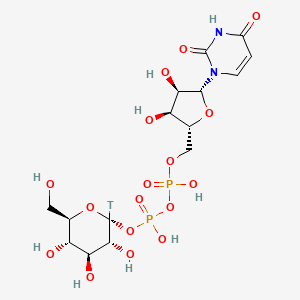

Summary of the Application

Nafcillin-d5 Sodium Salt has been used in the production of molecularly imprinted polymer (MIP) films for the thermal and optical detection of the beta-lactam antibiotic nafcillin . This is particularly useful in the field of Environmental Science for monitoring the presence of antibiotics in the environment .

Methods of Application or Experimental Procedures

The study involved the synthesis of fluorescein methacrylate (FluMa) and its introduction during the molecular imprinting process as the sole monomer and in a 1:1 mixture with methacrylic acid (MAA) . MIP microparticles containing FluMa were prepared by free radical polymerisation . The influence of porogen, drying time, and monomer composition was studied . These MIP-functionalised glass electrodes were mounted into a customised 3D-printed flow cell, where changes in the liquid were either evaluated with a thermal device or using fluorescence bright field microscopy .

Results or Outcomes Obtained

The study demonstrated that multiple MIP layers enhanced sensor specificity, with detection in the environmentally relevant range . The fluorescence bright field microscope investigations validated these results, showing an increase in the fluorescence intensity upon exposure of the MIP-functionalised glass slides to nafcillin solutions . These are promising results for developing a portable sensor device that can be deployed for antibiotics outside of a dedicated laboratory environment .

Ion-Exchange Chromatography

Summary of the Application

Nafcillin-d5 Sodium Salt has been used in Ion-Exchange Chromatography (IC) . This is particularly useful in the field of Analytical Chemistry for the separation and quantification of anions and cations in aqueous samples .

Methods of Application or Experimental Procedures

In IC, a sample is introduced into a column filled with an ion-exchange resin. The ions in the sample are separated based on their affinity to the resin . Nafcillin-d5 Sodium Salt, being an ionizable compound, can be used as a standard in this process .

Results or Outcomes Obtained

The use of Nafcillin-d5 Sodium Salt in IC can help in the accurate determination of the concentration of nafcillin in a sample . This can be particularly useful in environmental or food analysis and quality control .

Safety And Hazards

Nafcillin-d5 Sodium Salt should be used only for scientific research and development and not for use in humans or animals . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction . Protective measures such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

将来の方向性

Nafcillin is a semisynthetic antibiotic derived from 6-amino-penicillanic acid. It is highly resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species . It is used to treat infections caused by, or suspected of being caused by, susceptible penicillinase-producing staphylococci . Future research may focus on improving its effectiveness and reducing side effects.

特性

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAPZOUDXCDGIF-LYVUTDJTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nafcillin-d5 Sodium Salt | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。